tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
Overview
Description
Tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, an oxo group, and a diazaspiro[4.5]decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2,6-diazaspiro[4.5]decane with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The oxo group in the compound can be further oxidized under specific conditions.
Reduction: : The compound can be reduced to remove oxygen atoms or other functional groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : The major product of oxidation could be a carboxylic acid derivative.
Reduction: : The reduction reaction might yield an amine or alcohol derivative.
Substitution: : Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand in biological studies to understand protein interactions.
Medicine: : It has potential as a precursor in the development of pharmaceuticals.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate: is unique due to its specific structural features. Similar compounds include:
Tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
Properties
IUPAC Name |
tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(8-14)9-16-7-5-13-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOBQMWTRTELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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